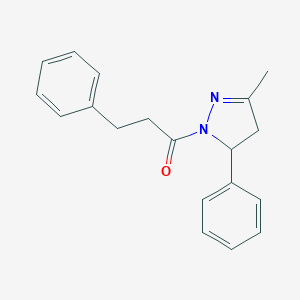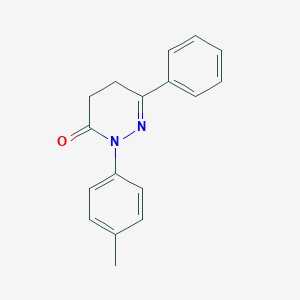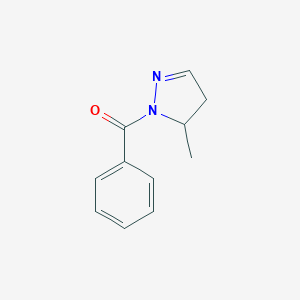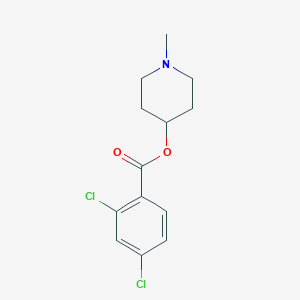![molecular formula C24H24FNO6S B257842 N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B257842.png)
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(4-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(4-methoxyphenoxy)acetamide, commonly known as Compound A, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of thieno[3,2-d]pyrimidine derivatives and has been shown to have potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of Compound A involves the inhibition of several enzymes and signaling pathways, including the JAK/STAT pathway, NF-κB pathway, and COX-2 enzyme. This leads to the suppression of inflammation, angiogenesis, and tumor growth.
Biochemical and Physiological Effects
Compound A has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and anti-tumor properties. It has also been shown to modulate the immune system, leading to the suppression of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound A has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate cell membranes. However, its low solubility and stability can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on Compound A, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level.
Métodos De Síntesis
The synthesis of Compound A involves several steps, starting with the reaction of 3-amino-4-methoxybenzoic acid with 2-chloro-4-fluorobenzaldehyde to form the intermediate product. This intermediate is then reacted with 2-furylboronic acid and tetrahydrothiophene-3,3-dioxide to form Compound A.
Aplicaciones Científicas De Investigación
Compound A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in the pathogenesis of these diseases.
Propiedades
Nombre del producto |
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(4-methoxyphenoxy)acetamide |
|---|---|
Fórmula molecular |
C24H24FNO6S |
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C24H24FNO6S/c1-30-20-6-8-21(9-7-20)31-15-24(27)26(19-12-13-33(28,29)16-19)14-22-10-11-23(32-22)17-2-4-18(25)5-3-17/h2-11,19H,12-16H2,1H3 |
Clave InChI |
BQKRNSRTMQMEBI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
SMILES canónico |
COC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B257764.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide](/img/structure/B257765.png)





![1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline](/img/structure/B257808.png)
![Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B257812.png)
